

# ACY-1083 and its Impact on Mitochondrial Function: A Technical Guide

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## Compound of Interest

Compound Name: ACY-1083

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## Abstract

**ACY-1083** is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein trafficking and quality control. Emerging evidence highlights the significant impact of **ACY-1083** on mitochondrial function, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). This technical guide provides an in-depth analysis of the mechanism of action of **ACY-1083**, focusing on its effects on mitochondrial bioenergetics, transport, and overall health. We present a summary of key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

## Introduction: The Role of HDAC6 in Cellular Homeostasis

Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including  $\alpha$ -tubulin and cortactin.[1][2] By deacetylating these proteins, HDAC6 influences a wide array of cellular functions such as cell migration, immune responses, and importantly, intracellular transport along microtubules.[1][2]

Mitochondria, the powerhouses of the cell, are dynamic organelles that are actively transported along microtubules to meet the energy demands of different cellular compartments.<sup>[2][3]</sup> This process is particularly critical in neurons, which have long axons and high energy requirements at their terminals.<sup>[2][3]</sup> The stability and function of the microtubule network are therefore paramount for proper mitochondrial distribution and function.

## ACY-1083: A Highly Selective HDAC6 Inhibitor

**ACY-1083** is a small molecule inhibitor that demonstrates high selectivity for HDAC6. In vitro studies have shown that **ACY-1083** inhibits HDAC6 with an IC<sub>50</sub> of 3 nM and is over 260-fold more selective for HDAC6 compared to all other tested HDAC isoforms (HDAC1-9).<sup>[4][5]</sup> This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC6 and a promising therapeutic candidate. Another HDAC6 inhibitor, ACY-1215 (Ricolinostat), which is less selective than **ACY-1083**, is currently in clinical trials for various cancers.<sup>[4][6]</sup>

## Mechanism of Action: How ACY-1083 Impacts Mitochondrial Function

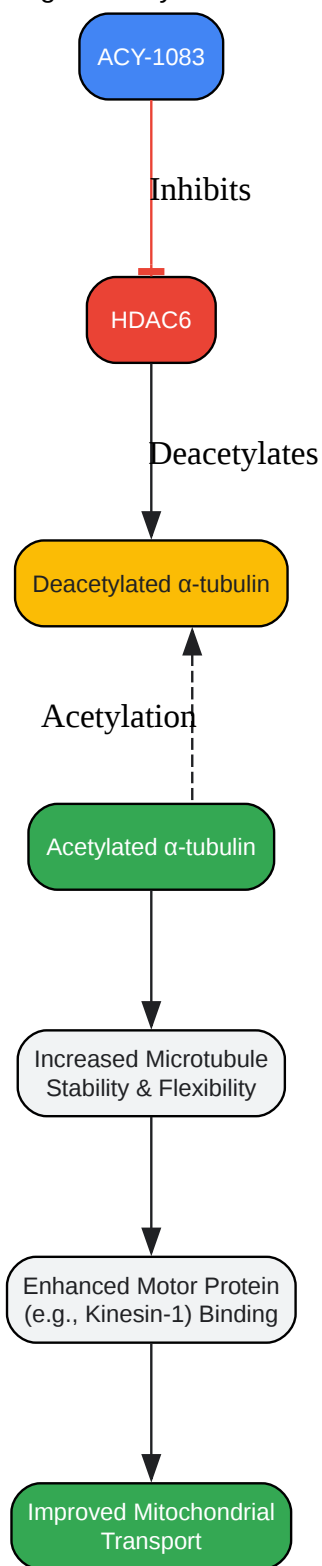
The primary mechanism by which **ACY-1083** influences mitochondrial function is through its inhibition of HDAC6's deacetylase activity on  $\alpha$ -tubulin.<sup>[4][7]</sup>

- **Increased  $\alpha$ -tubulin Acetylation:**  $\alpha$ -tubulin is a key component of microtubules. The acetylation of  $\alpha$ -tubulin is associated with more stable and flexible microtubules, which serve as enhanced tracks for molecular motors like kinesin and dynein.<sup>[1]</sup>
- **Improved Mitochondrial Transport:** By inhibiting HDAC6, **ACY-1083** leads to an increase in the acetylation of  $\alpha$ -tubulin.<sup>[4]</sup> This hyperacetylation promotes the binding of motor proteins to microtubules, thereby facilitating the transport of mitochondria along axons.<sup>[1][4]</sup> Studies have shown that **ACY-1083** treatment prevents the cisplatin-induced reduction in mitochondrial motility in dorsal root ganglion (DRG) cultures.<sup>[4]</sup>
- **Enhanced Mitochondrial Bioenergetics and Mass:** In preclinical models of cisplatin-induced peripheral neuropathy, **ACY-1083** has been shown to restore mitochondrial bioenergetics.<sup>[4][5][7]</sup> This includes the normalization of key parameters such as baseline respiration, ATP-coupled respiration, and maximal respiratory capacity in the tibial nerves of treated mice.<sup>[4]</sup>

This restoration of bioenergetics is likely a consequence of increased mitochondrial content in the distal nerves, facilitated by improved transport.<sup>[4][7]</sup>

Below is a diagram illustrating the proposed signaling pathway for **ACY-1083**'s effect on mitochondrial transport.

## ACY-1083 Signaling Pathway for Mitochondrial Transport

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**ACY-1083** inhibits HDAC6, leading to increased  $\alpha$ -tubulin acetylation and improved mitochondrial transport.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **ACY-1083** on mitochondrial function in the context of cisplatin-induced peripheral neuropathy.

Table 1: In Vitro Selectivity of **ACY-1083**

Target	IC50 (nM)	Selectivity vs. HDAC6
HDAC6	3	-
Other HDACs (1-9)	>780	>260-fold
Data sourced from Krukowski et al., 2017. <a href="#">[4]</a>		

Table 2: Effect of **ACY-1083** on Mitochondrial Bioenergetics in Tibial Nerves of Cisplatin-Treated Mice

Parameter	Cisplatin + Vehicle	Cisplatin + ACY-1083	Saline + Vehicle	Saline + ACY-1083
Baseline Respiration	Decreased	Normalized	Normal	Normal
ATP-coupled Respiration	Decreased	Normalized	Normal	Normal
Proton Leak	Decreased	Normalized	Normal	Normal
Maximal Respiratory Capacity	Decreased	Normalized	Normal	Normal
Qualitative summary based on data from Krukowski et al., 2017.[4] A two-way ANOVA revealed a significant interaction (P<0.05) for all parameters.				

Table 3: Effect of **ACY-1083** on Mitochondrial Motility in Cultured DRG Neurons

Treatment	Percentage of Moving Mitochondria
Vehicle	Normal
Cisplatin	Decreased
Cisplatin + ACY-1083	Prevented Decrease
Qualitative summary based on data from Krukowski et al., 2017.[4]	

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

### Animal Model of Chemotherapy-Induced Peripheral Neuropathy

- **Animal Strain:** Male C57BL/6J mice are typically used.
- **Chemotherapy Administration:** Cisplatin is administered over two rounds. A common regimen is 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 consecutive days, followed by a 5-day rest period, and then another 5 days of treatment.[8]
- **ACY-1083 Administration:** **ACY-1083** is typically administered daily via i.p. injection at a dose of 10 mg/kg.[8] Treatment may be initiated either before cisplatin administration (prevention paradigm) or after the development of neuropathy symptoms (reversal paradigm).[4][9]
- **Behavioral Testing:** Mechanical allodynia is assessed using von Frey filaments, with the 50% paw withdrawal threshold calculated using the up-down method.[4]

### Measurement of Mitochondrial Bioenergetics

- **Tissue Preparation:** Tibial nerves and dorsal root ganglia (DRG) are dissected from treated and control animals.
- **Assay Platform:** A Seahorse XF Analyzer is commonly used to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR).
- **Procedure:** Tissues are placed in specialized microplates, and a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[4][10]

### In Vitro Mitochondrial Motility Assay

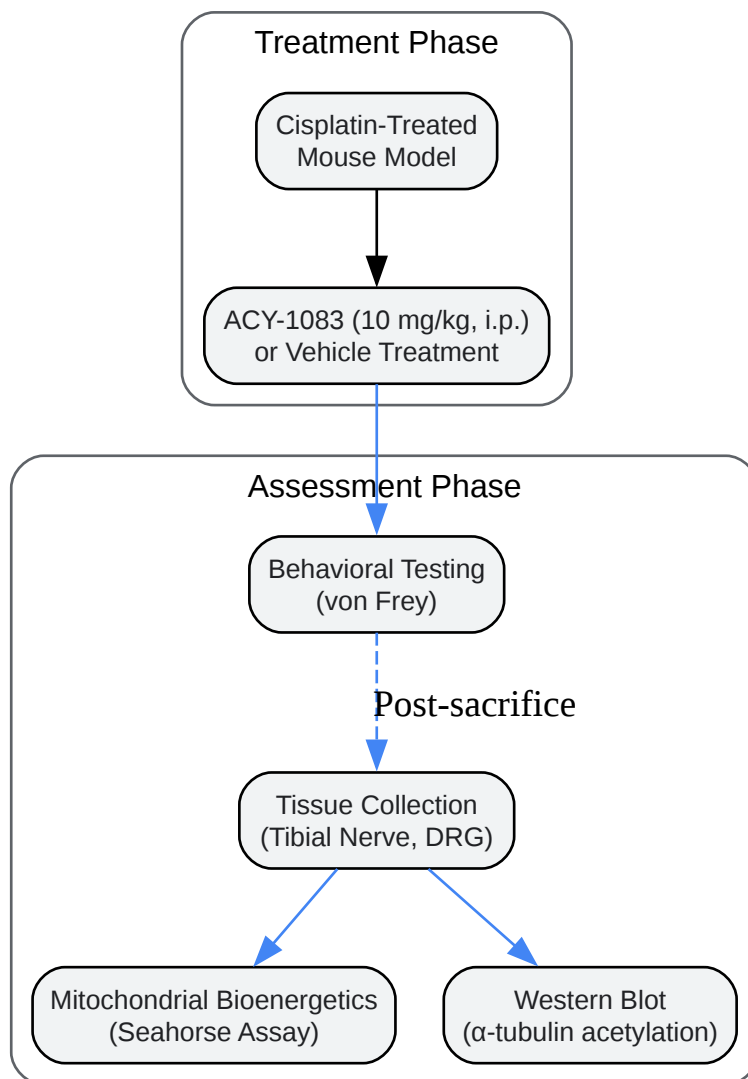
- **Cell Culture:** Primary cultures of DRG neurons are established from rats or mice.

- Mitochondrial Labeling: Mitochondria are fluorescently labeled using a dye such as MitoTracker Red CMXRos.
- Treatment: Cultured neurons are treated with cisplatin and/or **ACY-1083** for a specified duration (e.g., 3 hours).[\[4\]](#)
- Imaging and Analysis: Time-lapse microscopy is used to capture the movement of mitochondria along neurites. The percentage of motile versus stationary mitochondria is then quantified.

The following diagram outlines the general experimental workflow for assessing the in vivo effects of **ACY-1083**.



## In Vivo Experimental Workflow for ACY-1083

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A typical workflow for evaluating the in vivo efficacy of **ACY-1083** in a mouse model of CIPN.

## Broader Implications and Future Directions

The ability of **ACY-1083** to enhance mitochondrial function, particularly in neurons, suggests its therapeutic potential extends beyond CIPN.<sup>[2][7]</sup> Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, and strategies to improve mitochondrial transport and bioenergetics are of significant interest.<sup>[2][11]</sup>

Furthermore, the mechanism of **ACY-1083** may involve more than direct effects on neuronal mitochondria. Some studies suggest that the reversal of mechanical hypersensitivity by HDAC6 inhibitors also involves an IL-10 and macrophage-dependent pathway, indicating a potential interplay between the nervous and immune systems.[10]

Future research should aim to:

- Elucidate the full spectrum of **ACY-1083**'s effects on mitochondrial dynamics, including fission and fusion.
- Investigate the therapeutic potential of **ACY-1083** in other models of neurodegeneration characterized by mitochondrial dysfunction.
- Conduct clinical trials to assess the safety and efficacy of highly selective HDAC6 inhibitors like **ACY-1083** in treating peripheral neuropathies and other relevant conditions in humans.

## Conclusion

**ACY-1083** is a potent and selective HDAC6 inhibitor that positively impacts mitochondrial function, primarily by increasing  $\alpha$ -tubulin acetylation and enhancing mitochondrial transport. This leads to improved mitochondrial bioenergetics and a reversal of deficits observed in preclinical models of chemotherapy-induced peripheral neuropathy. The data presented in this guide underscore the importance of HDAC6 as a therapeutic target for conditions associated with mitochondrial dysfunction and provide a solid foundation for further research and development in this area.

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